

Illuminating Biology: A Guide to Sulfo-Cy3 Azide Click Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy3 azide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Sulfo-Cy3 azide** in click chemistry applications. **Sulfo-Cy3 azide** is a water-soluble, bright, and photostable fluorescent dye that is ideal for labeling a wide range of biomolecules in aqueous environments.^{[1][2]} Its azide functional group allows for covalent conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).^[3]

Key Properties of Sulfo-Cy3 Azide

Sulfo-Cy3 azide is a member of the cyanine dye family, known for its excellent photophysical properties. The addition of sulfo groups enhances its water solubility, making it particularly suitable for bioconjugation reactions without the need for organic co-solvents that can be detrimental to sensitive biological samples.^{[1][2]}

Property	Value	Reference
Excitation Maximum (λ_{ex})	~553-555 nm	[4][5]
Emission Maximum (λ_{em})	~566-570 nm	[4][5]
Molar Extinction Coefficient (ϵ)	~151,000 - 162,000 L·mol ⁻¹ ·cm ⁻¹	[4][6]
Solubility	High in water, DMF, DMSO, MeOH	[4][6]
Purity	≥ 90% (HPLC)	[4]
Storage	-20°C, protected from light	[1][4]

Click Chemistry Reactions with Sulfo-Cy3 Azide

Sulfo-Cy3 azide can be utilized in two main types of click chemistry reactions, each with its own advantages and considerations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and versatile reaction that utilizes a copper(I) catalyst to ligate azides and terminal alkynes.[7] This reaction is characterized by its high yields and fast kinetics.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the inherent strain of a cyclooctyne to react with an azide.[3] This method is particularly advantageous for in vivo and live-cell labeling applications where the cytotoxicity of copper is a concern.[9]

Experimental Protocols

Here, we provide detailed protocols for the labeling of proteins and nucleic acids using **Sulfo-Cy3 azide** via CuAAC and SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the labeling of an alkyne-modified protein with **Sulfo-Cy3 azide**.

Materials:

- Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)
- **Sulfo-Cy3 azide**
- Copper(II) sulfate (CuSO_4)
- Copper(I)-stabilizing ligand (e.g., THPTA, BTAA)
- Reducing agent (e.g., Sodium Ascorbate)
- DMSO (if needed to dissolve reagents)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Stock Solutions:
 - **Sulfo-Cy3 azide**: 10 mM in water or DMSO.
 - CuSO_4 : 20 mM in water.
 - Ligand (e.g., THPTA): 100 mM in water.
 - Sodium Ascorbate: 100 mM in water (prepare fresh).
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-100 μM) with **Sulfo-Cy3 azide** (1.5-5 molar equivalents relative to the protein).

- In a separate tube, premix CuSO₄ (final concentration 0.1-1 mM) and the ligand (final concentration 0.5-5 mM).
- Add the CuSO₄/ligand mixture to the protein/azide solution.
- Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1-5 mM).
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purification:
 - Remove unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and Sulfo-Cy3 (at ~555 nm).

Parameter	Recommended Range
Alkyne-Protein Concentration	10 - 100 µM
Sulfo-Cy3 Azide (molar excess)	1.5 - 5 x
CuSO ₄ Concentration	0.1 - 1 mM
Ligand Concentration	0.5 - 5 mM
Sodium Ascorbate Concentration	1 - 5 mM
Reaction Time	1 - 4 hours

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Nucleic Acids

This protocol outlines the labeling of a DBCO-modified oligonucleotide with **Sulfo-Cy3 azide**.

Materials:

- DBCO-modified oligonucleotide
- **Sulfo-Cy3 azide**
- Reaction buffer (e.g., PBS, pH 7.4)
- DMSO (if needed to dissolve reagents)
- Purification method (e.g., ethanol precipitation, HPLC)

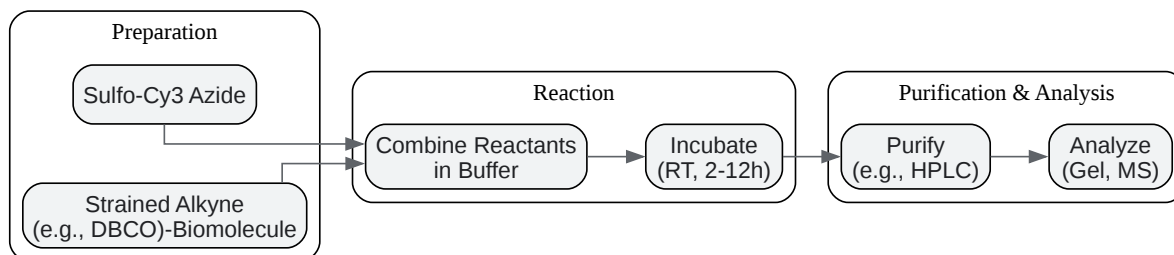
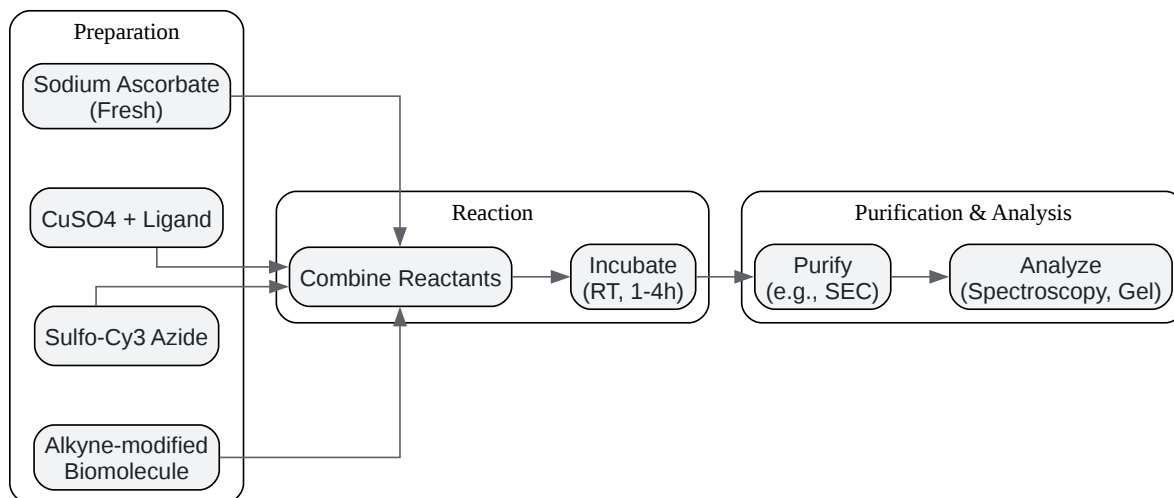
Procedure:

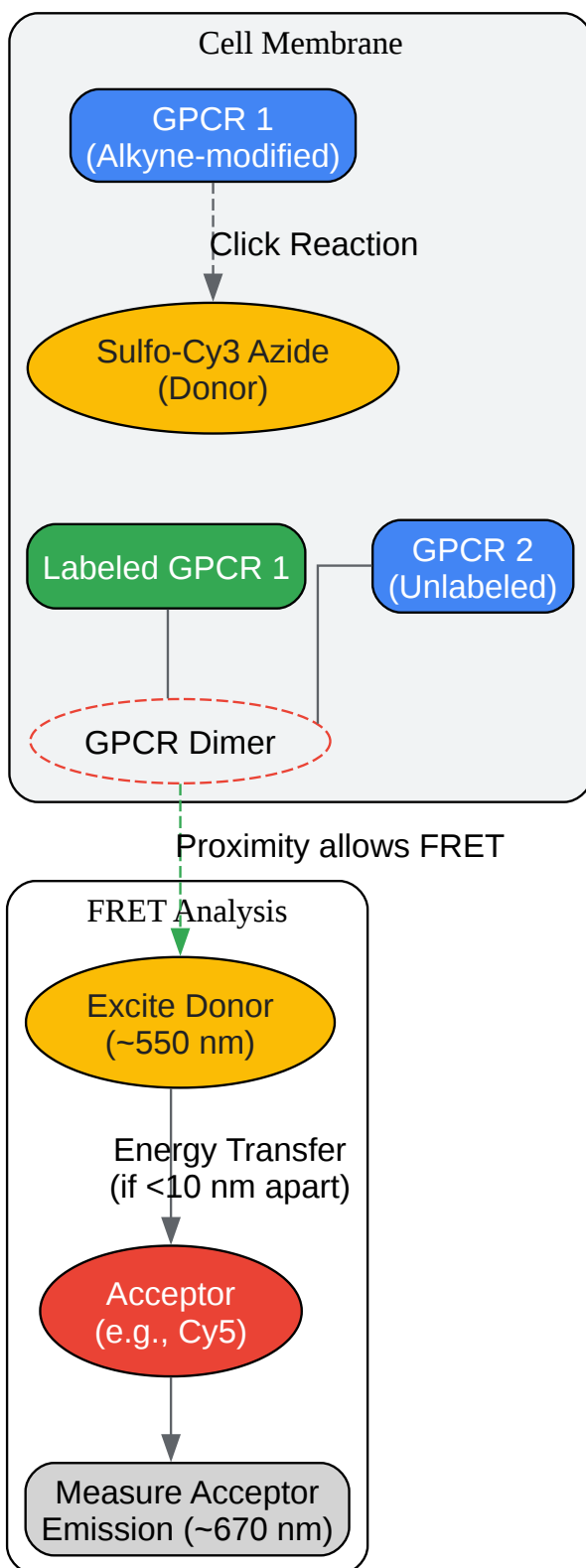
- Prepare Stock Solutions:
 - DBCO-modified oligonucleotide: 100 μ M in nuclease-free water.
 - **Sulfo-Cy3 azide**: 10 mM in water or DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine the DBCO-modified oligonucleotide (final concentration 1-10 μ M) with **Sulfo-Cy3 azide** (2-10 molar equivalents relative to the oligonucleotide) in the reaction buffer.
- Incubation:
 - Incubate the reaction at room temperature for 2-12 hours, protected from light. The reaction can also be performed at 4°C overnight.
- Purification:
 - Purify the labeled oligonucleotide by ethanol precipitation or reverse-phase HPLC.
- Characterization:
 - Confirm labeling by gel electrophoresis (visualizing fluorescence) or mass spectrometry.

Parameter	Recommended Range
DBCO-Oligonucleotide Concentration	1 - 10 μ M
Sulfo-Cy3 Azide (molar excess)	2 - 10 x
Reaction Time	2 - 12 hours

Visualizations

Experimental Workflows





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